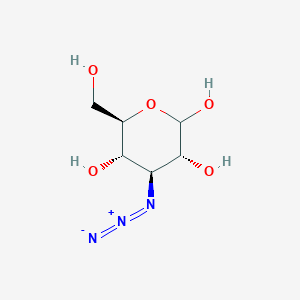

3-azido-3-deoxy-D-glucopyranose

Übersicht

Beschreibung

3-Azido-3-deoxy-D-glucopyranose is a chemical compound with the molecular formula C6H11N3O5 . It appears as a white crystalline solid .

Synthesis Analysis

The synthesis of 3-azido-3-deoxy-D-glucopyranose has been described in the literature . One method involves a double inversion protocol at C3 . Another method involves the use of molecular weight-dependent centrifugal filters .

Molecular Structure Analysis

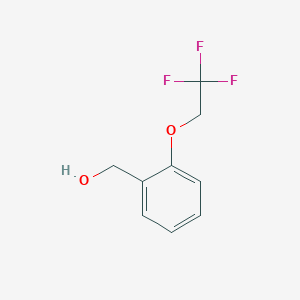

The molecular structure of 3-azido-3-deoxy-D-glucopyranose is represented by the IUPAC name (2R,3R,4S,5S,6R)-4-Azido-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,5-triol . The molecular weight is 205.17 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 3-azido-3-deoxy-D-glucopyranose have been studied. For instance, it has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . It has also been used in the synthesis of carbohydrate-based universal pharmacophore mapping libraries .

Physical And Chemical Properties Analysis

3-Azido-3-deoxy-D-glucopyranose is a white crystalline solid . It has a molecular weight of 205.17 g/mol . It is soluble in DMSO, EtOH, H2O, and MeOH .

Wissenschaftliche Forschungsanwendungen

- Click Chemistry : 3-azido-3-deoxy-D-glucopyranose serves as a valuable precursor for click chemistry reactions. Its azide group can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the synthesis of glycoconjugates, bioorthogonal labeling, and drug delivery systems .

- Antiviral Agents : The azido group in 3-azido-3-deoxy-D-glucopyranose can be modified to create nucleoside analogs. These analogs exhibit antiviral activity by interfering with viral replication .

- Functional Nanoparticles : Researchers have functionalized nanoparticles with 3-azido-3-deoxy-D-glucopyranose for applications such as drug delivery, imaging, and biosensing. The azide group facilitates surface modification and bioconjugation .

- Metabolic Glycan Labeling : Cells metabolize 3-azido-3-deoxy-D-glucopyranose, incorporating it into glycoconjugates. Researchers then use bioorthogonal reactions to selectively label these glycans for imaging and proteomics studies .

Chemical Biology and Glycobiology

Drug Development and Targeting

Materials Science and Nanotechnology

Metabolic Labeling and Imaging

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Azido sugars like this compound are often used as building blocks in synthetic carbohydrate chemistry . The azido group shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction .

Pharmacokinetics

The compound is soluble in dmso, etoh, h2o, and meoh , which could potentially influence its bioavailability.

Action Environment

The action of 3-azido-3-deoxy-D-glucopyranose may be influenced by various environmental factors. For instance, the compound is stable at 0 to 8 °C , suggesting that temperature could influence its action, efficacy, and stability. Other environmental factors such as pH and the presence of other molecules could also potentially influence its action.

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-4-azido-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3-4(11)2(1-10)14-6(13)5(3)12/h2-6,10-13H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSKWBEWBTBDI-CBPJZXOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)N=[N+]=[N-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)N=[N+]=[N-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-azido-3-deoxy-D-glucopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)

![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)

![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)